molecular formula C13H10N2O6 B3127619 Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate CAS No. 338420-68-1

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate

Cat. No.: B3127619
CAS No.: 338420-68-1
M. Wt: 290.23 g/mol
InChI Key: LVVTZZUEWXLBSX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a nitrobenzoyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate typically involves the reaction of 4-nitrobenzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The isoxazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

    Reduction: Formation of Ethyl 4-(4-aminobenzoyl)-3-isoxazolecarboxylate.

    Substitution: Formation of various substituted isoxazole derivatives.

    Cyclization: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds such as:

    Ethyl 4-nitrobenzoylacetate: Similar in structure but lacks the isoxazole ring.

    Ethyl 4-(4-aminobenzoyl)-3-isoxazolecarboxylate: The reduced form of the compound with an amino group instead of a nitro group.

    Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate: Contains a chloro group instead of a nitro group.

The uniqueness of this compound lies in its combination of the nitrobenzoyl group and the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-nitrobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c1-2-20-13(17)11-10(7-21-14-11)12(16)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVTZZUEWXLBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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